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molecular formula C7H4N2O B1210169 Benzimidazol-2-one CAS No. 43135-91-7

Benzimidazol-2-one

Cat. No. B1210169
M. Wt: 132.12 g/mol
InChI Key: MYONAGGJKCJOBT-UHFFFAOYSA-N
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Patent
US05003079

Procedure details

100 g (1.01 mol) of phosgene are passed into 108 g (1 mol) of o-phenylenediamine in 800 ml of water at 80° C. over a period of 4 hours and the pH is kept constant at 6.5 by simultaneous metering in of 231 g (1.9 mol) of 50% strength aqueous sodium hydroxide solution. After filtration with suction and washing with water, 126 g of benzimidazol-2-one are obtained, which corresponds to a yield of 94% of theory.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[C:5]1([NH2:12])[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11].[OH-].[Na+]>O>[N:11]1[C:1](=[O:2])[N:12]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=12 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
108 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration with suction
WASH
Type
WASH
Details
washing with water, 126 g of benzimidazol-2-one
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
N=1C(N=C2C1C=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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